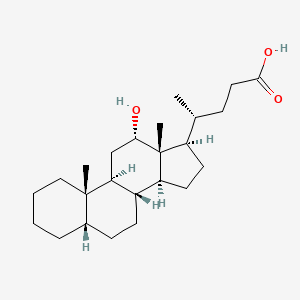
12alpha-Hydroxy-5beta-cholan-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12alpha-Hydroxy-5beta-cholan-24-oic acid is a bile acid derivative that plays a significant role in the metabolism of cholesterol. It is a 3-oxo-5beta-steroid that is structurally related to 7-deoxycholic acid, with a hydroxy group at position 12 and a carboxylic acid group at position 24 . This compound is known for its involvement in various biological processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Hydroxy-5beta-cholan-24-oic acid typically involves the oxidation of 7-deoxycholic acid. The hydroxy group at position 3 undergoes formal oxidation to form the corresponding ketone . The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures that can selectively oxidize specific positions on the steroid nucleus. This method is advantageous due to its specificity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions: 12alpha-Hydroxy-5beta-cholan-24-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 12 can be oxidized to form a ketone.
Reduction: The ketone group at position 3 can be reduced back to a hydroxy group.
Substitution: The carboxylic acid group at position 24 can participate in esterification reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed:
Oxidation: Formation of 12-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of esters at the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
12alpha-Hydroxy-5beta-cholan-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 12alpha-Hydroxy-5beta-cholan-24-oic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with nuclear receptors such as farnesoid X receptor (FXR) and liver X receptor (LXR), which regulate bile acid and cholesterol metabolism.
Pathways Involved: It modulates the expression of genes involved in bile acid synthesis, transport, and detoxification, thereby influencing cholesterol homeostasis and liver function.
Vergleich Mit ähnlichen Verbindungen
7-Deoxycholic Acid: A precursor in the synthesis of 12alpha-Hydroxy-5beta-cholan-24-oic acid.
Cholic Acid: Another bile acid with similar structural features but different functional groups.
Chenodeoxycholic Acid: Shares the bile acid backbone but differs in the position and number of hydroxy groups.
Uniqueness: this compound is unique due to its specific hydroxy and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with nuclear receptors and modulate gene expression sets it apart from other bile acids .
Eigenschaften
Molekularformel |
C24H40O3 |
|---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
(4R)-4-[(5S,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
InChI-Schlüssel |
OBUOWZOYJNAMCZ-VSRDABHLSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















